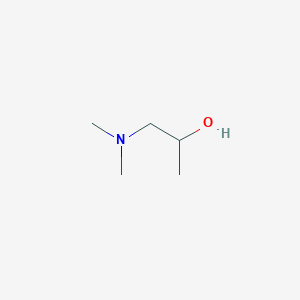1-Dimethylamino-2-propanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Limited Availability of Information:
Potential Areas of Research:
The limited information suggests that Dimepranol has been investigated for its potential effects on the following:
1-Dimethylamino-2-propanol, with the chemical formula CH₃CH(OH)CH₂N(CH₃)₂ and CAS number 108-16-7, is a tertiary amine and a dimethylamino-alcohol. It is characterized by its high boiling point and distinct physicochemical properties, which include a density of approximately 0.85 g/cm³ at 20 °C and a melting point of -85 °C . This compound is recognized for its role in various chemical processes and applications, particularly in the field of carbon dioxide capture.
Key Reactions:- Carbon Dioxide Absorption: The reaction of 1-dimethylamino-2-propanol with carbon dioxide leads to the formation of carbamate species, which are crucial for capturing CO₂ effectively .
- Synthesis of Derivatives: It can also be used in the synthesis of various organic compounds by acting as a nucleophile in substitution reactions due to the presence of the hydroxyl group and the dimethylamino group.
1-Dimethylamino-2-propanol can be synthesized through several methods:
- Alkylation of Dimethylamine: This involves the reaction of dimethylamine with propylene oxide or other alkylating agents under controlled conditions.
- Reductive Amination: The compound can also be synthesized via reductive amination processes involving aldehydes or ketones.
- Direct Hydrolysis: Hydrolysis of appropriate nitriles or amides can yield 1-dimethylamino-2-propanol as well .
These methods allow for the production of high-purity 1-dimethylamino-2-propanol suitable for industrial applications.
1-Dimethylamino-2-propanol has several important applications:
- Carbon Capture: It is primarily utilized in post-combustion carbon dioxide capture systems due to its high absorption capacity and efficiency .
- Chemical Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Surface Coatings: It is used in formulating coatings and adhesives, enhancing their performance characteristics .
Studies have focused on the interactions between 1-dimethylamino-2-propanol and other compounds, particularly in the context of gas absorption. Research indicates that it interacts favorably with carbon dioxide, improving solubility and reaction kinetics compared to traditional amines like monoethanolamine. This characteristic makes it a promising candidate for developing more efficient carbon capture technologies .
1-Dimethylamino-2-propanol shares structural similarities with several other amines and alcohols. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-Dimethylamino-2-propanol | CH₃CH(OH)CH₂N(CH₃)₂ | High boiling point; effective CO₂ absorber |
| N,N-Dimethylisopropanolamine | C₅H₁₃N | Similar structure but lower boiling point |
| 3-Dimethylaminopropanol | C₅H₁₅N | Different position of amino group; less polar |
| N,N-Diethylisopropanolamine | C₇H₁₅N | Ethyl groups provide different solubility |
1-Dimethylamino-2-propanol's unique combination of properties makes it particularly effective for specific applications like carbon capture, distinguishing it from similar compounds .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
Melting Point
UNII
GHS Hazard Statements
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms



Flammable;Corrosive;Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Fabricated Metal Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
2-Propanol, 1-(dimethylamino)-: ACTIVE








